molecular formula C25H50O2 B12659390 Tridecyl laurate CAS No. 36665-67-5

Tridecyl laurate

Cat. No.: B12659390
CAS No.: 36665-67-5
M. Wt: 382.7 g/mol
InChI Key: INJZMNQWJIWOEA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tridecyl laurate is typically synthesized through an esterification reaction between tridecyl alcohol and lauric acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove the water formed during the reaction. The reaction can be represented as follows:

C13H27OH+C12H24O2C25H50O2+H2O\text{C}_{13}\text{H}_{27}\text{OH} + \text{C}_{12}\text{H}_{24}\text{O}_2 \rightarrow \text{C}_{25}\text{H}_{50}\text{O}_2 + \text{H}_2\text{O} C13​H27​OH+C12​H24​O2​→C25​H50​O2​+H2​O

Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity. For example, the esterification can be carried out at a temperature of 110°C with a residence time of 5 minutes, using a catalyst like Amberlyst 15 .

Chemical Reactions Analysis

Types of Reactions: Tridecyl laurate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of tridecyl alcohol and lauric acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water, heat.

    Transesterification: Alcohols, acid or base catalysts, heat.

Major Products:

    Hydrolysis: Tridecyl alcohol and lauric acid.

    Transesterification: New esters depending on the alcohol used.

Scientific Research Applications

Tridecyl laurate has a wide range of applications in scientific research and industry:

Mechanism of Action

The primary mechanism of action of tridecyl laurate in cosmetic and pharmaceutical applications is its ability to form a barrier on the skin, reducing water loss and providing a moisturizing effect. This barrier function helps to maintain skin hydration and improve skin texture . In pharmaceutical applications, it can enhance the delivery of active ingredients by improving their solubility and stability.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of tridecyl alcohol and lauric acid, which provides a balance of hydrophobic and hydrophilic properties. This balance makes it particularly effective as an emollient and skin-conditioning agent in cosmetic formulations .

Properties

CAS No.

36665-67-5

Molecular Formula

C25H50O2

Molecular Weight

382.7 g/mol

IUPAC Name

tridecyl dodecanoate

InChI

InChI=1S/C25H50O2/c1-3-5-7-9-11-13-14-16-18-20-22-24-27-25(26)23-21-19-17-15-12-10-8-6-4-2/h3-24H2,1-2H3

InChI Key

INJZMNQWJIWOEA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOC(=O)CCCCCCCCCCC

Origin of Product

United States

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